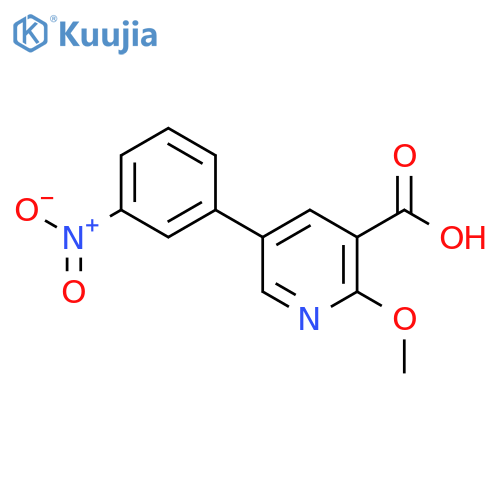

Cas no 1261913-03-4 (2-Methoxy-5-(3-nitrophenyl)nicotinic acid)

2-Methoxy-5-(3-nitrophenyl)nicotinic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-5-(3-nitrophenyl)nicotinic acid, 95%

- DTXSID00687512

- 2-METHOXY-5-(3-NITROPHENYL)NICOTINIC ACID

- 1261913-03-4

- MFCD18317419

- 2-Methoxy-5-(3-nitrophenyl)nicotinic acid

-

- MDL: MFCD18317419

- インチ: InChI=1S/C13H10N2O5/c1-20-12-11(13(16)17)6-9(7-14-12)8-3-2-4-10(5-8)15(18)19/h2-7H,1H3,(H,16,17)

- InChIKey: XWESJCQIJIKVDD-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 274.05897142Da

- どういたいしつりょう: 274.05897142Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 370

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 105Ų

2-Methoxy-5-(3-nitrophenyl)nicotinic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB324064-5g |

2-Methoxy-5-(3-nitrophenyl)nicotinic acid, 95%; . |

1261913-03-4 | 95% | 5g |

€1159.00 | 2025-02-17 | |

| abcr | AB324064-5 g |

2-Methoxy-5-(3-nitrophenyl)nicotinic acid, 95%; . |

1261913-03-4 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-Methoxy-5-(3-nitrophenyl)nicotinic acid 関連文献

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

2. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113

-

Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

2-Methoxy-5-(3-nitrophenyl)nicotinic acidに関する追加情報

Introduction to 2-Methoxy-5-(3-nitrophenyl)nicotinic Acid (CAS No 1261913-03-4)

2-Methoxy-5-(3-nitrophenyl)nicotinic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound, identified by its Chemical Abstracts Service (CAS) number 1261913-03-4, belongs to the class of nicotinic acid derivatives, which are known for their diverse biological activities. The structural features of this molecule, particularly the presence of a methoxy group at the 2-position and a nitrophenyl moiety at the 5-position of the nicotinic acid backbone, contribute to its unique chemical properties and potential therapeutic applications.

The synthesis and characterization of 2-Methoxy-5-(3-nitrophenyl)nicotinic acid have been subjects of extensive research due to its structural complexity and the potential implications for drug design. The nitro group in the 3-nitrophenyl ring introduces a region of high reactivity, making this compound a valuable intermediate in the development of more complex molecules. Additionally, the methoxy group provides a site for further functionalization, allowing chemists to tailor the properties of the compound for specific applications.

In recent years, there has been growing interest in nicotinic acid derivatives as potential candidates for treating various diseases. Nicotinic acid, also known as Niacin, is well-known for its role in modulating lipid metabolism and has been used clinically to manage hyperlipidemia. Derivatives of nicotinic acid have been explored for their potential to interact with nicotinic acid receptors (NARs), which are involved in neurotransmission and have implications in conditions such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

The specific substitution pattern in 2-Methoxy-5-(3-nitrophenyl)nicotinic acid may confer unique pharmacological properties that make it particularly useful in certain therapeutic contexts. For instance, the nitro group can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity. The methoxy group, on the other hand, can influence metabolic stability and bioavailability. These factors make this compound a promising candidate for further investigation in drug discovery programs.

Recent studies have highlighted the importance of structural diversity in nicotinic acid derivatives for optimizing pharmacological activity. Researchers have been exploring various modifications to the nicotinic acid core to improve efficacy and reduce side effects. The introduction of electron-withdrawing groups such as nitro groups has been shown to enhance binding interactions with biological targets. In particular, 2-Methoxy-5-(3-nitrophenyl)nicotinic acid has been studied for its potential role in modulating inflammatory pathways and oxidative stress responses.

The chemical synthesis of 2-Methoxy-5-(3-nitrophenyl)nicotinic acid involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution reactions followed by nitration and methylation steps. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce specific functional groups with high selectivity. The development of efficient synthetic methodologies is crucial for scaling up production and facilitating further research.

The biological activity of 2-Methoxy-5-(3-nitrophenyl)nicotinic acid has been investigated in several preclinical models. Initial studies suggest that this compound exhibits potent anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory signaling pathways. Additionally, it has shown promise in protecting against oxidative stress-induced damage, which is relevant in conditions such as neurodegenerative diseases and cardiovascular disorders.

One of the most intriguing aspects of 2-Methoxy-5-(3-nitrophenyl)nicotinic acid is its potential interaction with nicotinic acid receptors (NARs). NARs are ligand-gated ion channels that play a critical role in neurotransmission and have been implicated in various neurological disorders. By selectively modulating NAR activity, this compound may offer a novel approach to treating conditions such as cognitive impairment and neuroinflammation. Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects.

The pharmacokinetic profile of 2-Methoxy-5-(3-nitrophenyl)nicotinic acid is another area of interest. Understanding how the body processes this compound is essential for optimizing its therapeutic use. Studies have shown that nicotinic acid derivatives can exhibit varying levels of absorption, distribution, metabolism, and excretion (ADME). The presence of both methoxy and nitro groups may influence these processes, necessitating detailed pharmacokinetic studies to guide dosing regimens and minimize potential side effects.

In conclusion,2-Methoxy-5-(3-nitrophenyl)nicotinic acid (CAS No 1261913-03-4) represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features make it a versatile intermediate with potential applications across multiple therapeutic areas. Ongoing research aims to fully elucidate its biological activities and develop novel drug candidates based on this scaffold. As our understanding of nicotinic acid derivatives continues to grow,2-Methoxy-5-(3-nitrophenyl)nicotinic acid is poised to play a crucial role in future medical innovations.

1261913-03-4 (2-Methoxy-5-(3-nitrophenyl)nicotinic acid) 関連製品

- 2320267-85-2(3-(2H-1,3-benzodioxole-5-carbonyl)-8-methoxy-2H-chromen-2-one)

- 17282-04-1(2-chloro-3-fluoro-pyridine)

- 1806838-97-0(6-Amino-3-chloro-2-cyano-4-(difluoromethyl)pyridine)

- 889947-68-6(tert-butyl 2-(aminomethyl)azepane-1-carboxylate)

- 2172125-79-8(3-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethoxyacetamido}cyclobutane-1-carboxylic acid)

- 941900-43-2(5-chloro-N-1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl-2-methoxybenzene-1-sulfonamide)

- 1804176-85-9(1-Bromo-3-(5-ethoxy-2-methoxyphenyl)propan-2-one)

- 1185403-96-6(N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pentan-1-amine)

- 1864884-50-3(1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride)

- 1526729-35-0((3-chloro-2-fluorophenyl)methyl(pentyl)amine)